AkaLumine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aka Lumine is a luciferin analog that has a luminescence peak at 670 680 nm . The peak range is in the near-infrared (NIR) window, also known as the optical window . Since the adsorption of hemoglobin and water is small in the optical window, Aka Lumine is well suited to in vivo imaging . It is used for deep tissue applications and is orally bioavailable and brain penetrant .

Synthesis Analysis

Aka Lumine is an artificially synthesized analog of D-luciferin . Aka Lumine-HCl was developed to improve water solubility .

Chemical Reactions Analysis

Aka Lumine reacts with native firefly luciferase to produce bioluminescence in the near-infrared wavelength ranges . The bioluminescence produced by Aka Lumine in reactions with native firefly luciferase yields significantly increased target-detection sensitivity from deep tissues with maximal signals attained at very low concentrations .

Physical and Chemical Properties Analysis

Aka Lumine is a dark reddish-purple crystalline powder . Its molecular weight is 302.39 .

Applications De Recherche Scientifique

Imagerie de bioluminescence à cellule unique

AkaLumine a été utilisé dans l'imagerie de bioluminescence à cellule unique des tissus profonds chez des animaux en mouvement libre {svg_1}. Il s'agit d'une avancée significative dans l'imagerie in vivo, car elle permet la visualisation non invasive de cellules uniques au plus profond du corps {svg_2}.

Suivi de la croissance tumorale

Dans le domaine de l'oncologie, this compound a été utilisé pour suivre l'expansion in vivo du gliome {svg_3}. La haute sensibilité de l'imagerie de bioluminescence this compound permet la détection des greffes de gliome intracrâniens dès 4 heures après l'implantation {svg_4}.

Surveillance de la réponse au traitement

La haute sensibilité d'this compound permet également de détecter la régression tumorale après le traitement et la rechute ultérieure {svg_5}. Cela en fait un outil précieux pour surveiller l'efficacité des traitements contre le cancer {svg_6}.

Suivi de l'activité neuronale

En neurosciences, this compound a été utilisé pour suivre l'activité neuronale {svg_7}. Le marquage génétique avec des capteurs d'activité neuronale permet de suivre de petits groupes de neurones hippocampiques activés par de nouveaux environnements {svg_8}.

Imagerie cérébrale profonde à long terme

This compound a été utilisé pour l'imagerie cérébrale profonde à long terme {svg_9}. Dans une étude, les chercheurs ont pu enregistrer des vidéos de bioluminescence à partir de neurones du striatum, une zone cérébrale profonde, pendant plus d'un an {svg_10}.

Applications industrielles

En raison de sa haute sensibilité et de sa capacité à pénétrer les tissus profonds, this compound devrait trouver des applications scientifiques, médicales et industrielles sans précédent {svg_11}.

Imagerie de bioluminescence in vivo

This compound est un substrat luminescent de la luciférase utilisé pour l'imagerie de bioluminescence in vivo {svg_12}. Il a une longueur d'onde dans la région du proche infrarouge (670-680 nm) qui est moins sensible à l'absorption par l'eau et l'hémoglobine que la luciférine {svg_13}.

Observation des tissus profonds

Grâce à son émission dans le proche infrarouge, this compound permet l'observation des tissus profonds au sein du corps {svg_14}. Cela en fait un outil précieux pour une variété d'applications de recherche qui nécessitent l'imagerie des tissus profonds {svg_15}.

Mécanisme D'action

Target of Action

The primary target of AkaLumine is the enzyme luciferase . Specifically, it interacts with a variant of firefly luciferase (Fluc) known as Akaluc . Akaluc is an enzyme that was developed through directed evolution by introducing mutations in Luc to produce brighter luminescence in the reaction with this compound .

Mode of Action

This compound works by reacting with its target, Akaluc, to produce bioluminescence . This bioluminescence is generated by the oxidation of this compound, catalyzed by Akaluc . The reaction produces near-infrared light with a peak emission wavelength of approximately 677 nm .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the production of bioluminescence. This process involves the oxidation of this compound by Akaluc, which results in the emission of near-infrared light . This light can be detected and used for various research applications, such as monitoring gene expression .

Pharmacokinetics

This compound exhibits favorable biodistribution, allowing it to access Fluc-expressing cells in deep organs such as the lungs . It has been shown to have improved water solubility, which enhances its bioavailability .

Result of Action

The result of this compound’s action is the production of a highly sensitive, non-invasive, and temporal bioluminescence signal . This signal can be used to monitor various biological processes, such as gene expression, in deep tissues and small numbers of cells . For example, it has been used to track the dynamics of SARS-CoV-2 infection in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tissue permeability of this compound is high, allowing it to penetrate deep tissues and produce strong bioluminescence signals . .

Analyse Biochimique

Biochemical Properties

AkaLumine, when catalyzed by firefly luciferase (Fluc), produces near-infrared emission peaking at 677 nm . This wavelength can penetrate most animal tissues and bodies . This compound hydrochloride (this compound-HCl) has been shown to have favorable biodistribution to access Fluc-expressing cells in deep organs .

Cellular Effects

This compound has been used to monitor gene expression in various organisms, including Drosophila melanogaster . It has been shown that oral administration of this compound to flies expressing Akaluc provided a higher luminescence signal than Luc/D-luciferin . This indicates that this compound can influence cellular processes by enabling the monitoring of dynamic temporal changes in gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves the catalysis of the substrate by the enzyme luciferase . In the presence of luciferase, this compound undergoes an oxidation reaction, resulting in the emission of near-infrared light . This light emission is a result of the energy released during the oxidation of this compound .

Temporal Effects in Laboratory Settings

This compound has been shown to provide a higher luminescence signal than Luc/D-luciferin, with no observed harmful effects on flies . This suggests that this compound is stable and does not degrade quickly in a laboratory setting

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, in a study comparing the in vitro and in vivo efficacy of this compound-HCl with that of D-luciferin, it was found that this compound-HCl proved to be unsuitable for in vivo infection follow-up due to high background signals in the liver

Metabolic Pathways

It is known that the bioluminescence reaction involving this compound requires the presence of oxygen , suggesting that it may be involved in oxidative metabolic pathways.

Transport and Distribution

This compound hydrochloride (this compound-HCl) has been shown to have favorable biodistribution to access Fluc-expressing cells in deep organs This suggests that this compound can be effectively transported and distributed within cells and tissues

Propriétés

IUPAC Name |

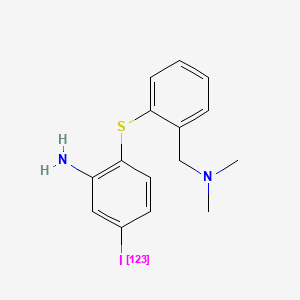

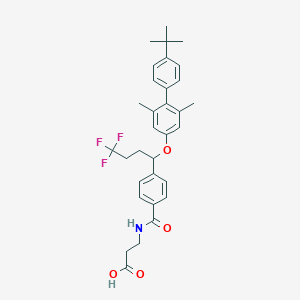

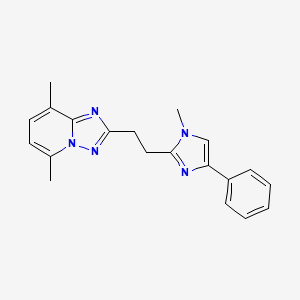

2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVSKXCSMDCHR-GGWOSOGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Aka Lumine® particularly suitable for in vivo imaging compared to traditional firefly bioluminescence?

A1: Traditional firefly bioluminescence, while widely used, has a maximum emission spectrum around 560 nm. This wavelength is not ideal for deep tissue imaging. Aka Lumine® addresses this limitation by exhibiting near-infrared (NIR) emission at approximately 675 nm [, ]. This shift to the NIR region allows for better tissue penetration and is thus more suitable for in vivo imaging applications.

Q2: How does Aka Lumine® compare to other emerging NIR-emitting luciferin analogs, like "Tokeoni"?

A2: While both Aka Lumine® and "Tokeoni" are artificial luciferins designed for NIR emission around 675 nm, they likely differ in their chemical structures and potentially their pharmacological properties. Specific details about "Tokeoni" are not provided in the given abstracts. Further research comparing the characteristics of both compounds, such as their quantum yield, in vivo stability, and potential toxicity, would be valuable for researchers deciding which NIR-emitting luciferin best suits their needs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.